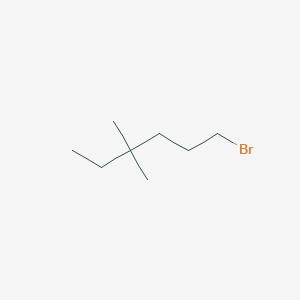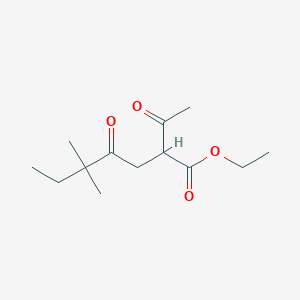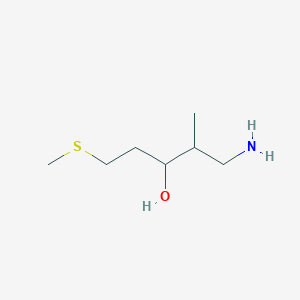
1-Bromo-4,4-dimethylhexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4,4-dimethylhexane is an organic compound belonging to the class of alkyl halides. It is characterized by a bromine atom attached to the first carbon of a hexane chain, which also has two methyl groups attached to the fourth carbon. This compound is often used in organic synthesis and various chemical reactions due to its reactivity and structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-4,4-dimethylhexane can be synthesized through the bromination of 4,4-dimethylhexane. The process typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution reaction. The reaction conditions must be carefully controlled to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-4,4-dimethylhexane undergoes various types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions (E2): Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are often employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, and amines.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Depending on the reagents, various oxidized or reduced forms of the compound can be obtained.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4,4-dimethylhexane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is used in the manufacture of specialty chemicals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of 1-Bromo-4,4-dimethylhexane primarily involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-3,3-dimethylbutane
- 1-Bromo-2,2-dimethylpropane
- 1-Bromo-5,5-dimethylhexane
Comparison: 1-Bromo-4,4-dimethylhexane is unique due to the position of the bromine atom and the presence of two methyl groups on the fourth carbon. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different selectivity and yield in chemical reactions, making it valuable for specific synthetic applications.
Eigenschaften
Molekularformel |
C8H17Br |
|---|---|
Molekulargewicht |
193.12 g/mol |
IUPAC-Name |
1-bromo-4,4-dimethylhexane |
InChI |
InChI=1S/C8H17Br/c1-4-8(2,3)6-5-7-9/h4-7H2,1-3H3 |
InChI-Schlüssel |
LTBAGDLUWUBZEI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13192303.png)

![4-Chloro-3-{[(4-chlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B13192322.png)
![5-[3-(Methylsulfanyl)pyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B13192328.png)



![4-(Aminomethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B13192346.png)


![4-Methyl-1-oxaspiro[2.4]heptane](/img/structure/B13192359.png)



